A Technical Guide to Sodium Hexanoate-D11: Applications in Quantitative Analysis and Metabolic Research
A Technical Guide to Sodium Hexanoate-D11: Applications in Quantitative Analysis and Metabolic Research
This guide provides an in-depth technical overview of Sodium hexanoate-D11, a stable isotope-labeled internal standard and metabolic tracer critical for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and, most importantly, its practical applications in quantitative mass spectrometry and metabolic flux analysis, supported by established protocols and field-proven insights.
Introduction to Sodium Hexanoate-D11: The Power of Isotopic Labeling
Sodium hexanoate, the sodium salt of the six-carbon saturated fatty acid, hexanoic acid, plays a significant role in various biological processes and is a key area of study in metabolic health.[1][2] To accurately quantify endogenous levels of hexanoic acid and trace its metabolic fate, a reliable internal standard is paramount. Sodium hexanoate-D11, in which all eleven hydrogen atoms on the hexanoate backbone are replaced with deuterium, serves this purpose exceptionally well.
The substitution of hydrogen with deuterium, a stable, non-radioactive isotope, results in a molecule that is chemically identical to its unlabeled counterpart but has a distinct, higher mass.[3] This mass difference is the cornerstone of its utility in mass spectrometry-based quantification, allowing for precise differentiation between the spiked internal standard and the endogenous analyte. This guide will explore the practical applications of this powerful analytical tool.
Physicochemical Properties of Sodium Hexanoate-D11
A thorough understanding of the physicochemical properties of an analytical standard is crucial for its proper handling, storage, and application.
| Property | Value | Source(s) |
| Synonyms | Sodium caproate-D11, Hexanoic-d11 acid sodium salt | [4] |
| Molecular Formula | C₆D₁₁NaO₂ | [5] |
| Molecular Weight | 149.21 g/mol | [5] |
| Exact Mass | 149.13471808 Da | [5] |
| CAS Number | 340257-58-1 | [4] |
| Appearance | White to off-white solid | |
| Purity | Typically ≥98% isotopic purity (deuterium enrichment) | |
| Storage | Recommended storage at -20°C for long-term stability | [6] |
| Solubility | Soluble in water and methanol |
Synthesis and Isotopic Labeling
The synthesis of perdeuterated fatty acids like hexanoic acid-D11 is a specialized process designed to achieve high levels of deuterium incorporation. While specific proprietary methods may vary, a common strategy involves the use of deuterated starting materials and reagents. One plausible synthetic approach is the decarboxylative deuteration of a suitable carboxylic acid precursor in the presence of a deuterium source.[7]
A representative synthesis could involve the following conceptual steps:
-
Starting Material: A suitable precursor, such as a dicarboxylic acid, is chosen.
-
Decarboxylation and Deuteration: The precursor undergoes a reaction, for example, a photoredox-catalyzed decarboxylation, in a deuterium-rich environment (e.g., using D₂O as the deuterium source) to introduce deuterium atoms at specific positions.[7]
-
Chain Elongation and Perdeuteration: The molecule may undergo further steps to build the full carbon chain, with each step carefully controlled to ensure complete deuteration of the alkyl chain.
-
Saponification: The resulting deuterated hexanoic acid is then treated with a sodium source, such as sodium hydroxide, to yield Sodium hexanoate-D11.
The rationale behind perdeuteration (labeling all non-exchangeable hydrogens) is to maximize the mass shift from the unlabeled analyte, thereby preventing any potential spectral overlap in mass spectrometry analysis.
Applications in Quantitative Analysis: The Internal Standard of Choice
The primary application of Sodium hexanoate-D11 is as an internal standard for the accurate quantification of endogenous hexanoic acid in complex biological matrices such as plasma, serum, and fecal extracts.[6] The principle of internal standardization is to add a known amount of the labeled standard to the sample at the earliest stage of sample preparation.[8] This standard then experiences the same sample processing variations (e.g., extraction inefficiencies, matrix effects in the mass spectrometer) as the unlabeled analyte.[8] By measuring the ratio of the analyte signal to the internal standard signal, these variations can be normalized, leading to highly accurate and precise quantification.[9][10]
Experimental Workflow for Quantification of Hexanoic Acid
The following is a detailed, step-by-step methodology for the quantification of hexanoic acid in human serum using Sodium hexanoate-D11 as an internal standard, adapted from established protocols for short-chain fatty acid analysis.[5][11][12]
Caption: Workflow for the quantification of hexanoic acid.
Detailed Experimental Protocol
Materials:
-
Human serum samples
-
Sodium hexanoate-D11 solution (of known concentration in a suitable solvent)
-
Methanol (LC-MS grade), pre-chilled to -20°C
-
3-Nitrophenylhydrazine (3-NPH) hydrochloride
-
N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) hydrochloride
-
Pyridine
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
Procedure:
-
Sample Preparation:
-
To 50 µL of serum in a microcentrifuge tube, add a known amount of Sodium hexanoate-D11 internal standard solution.
-
Add 150 µL of ice-cold methanol to precipitate proteins.[5]
-
Vortex for 1 minute and incubate at -20°C for 20 minutes.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Derivatization:
-
To the supernatant, add a solution of 3-NPH and EDC in a suitable buffer (e.g., containing pyridine).[11] This step is crucial as it improves the chromatographic retention and ionization efficiency of the short-chain fatty acids.
-
Incubate the mixture (e.g., at 40°C for 30 minutes) to allow the derivatization reaction to complete.
-
Quench the reaction by adding a dilute solution of formic acid.[4]
-
-
LC-MS/MS Analysis:
-
Transfer the final solution to an autosampler vial for injection into the LC-MS/MS system.
-
Liquid Chromatography (LC):
-
Column: A reversed-phase C18 column is typically used for the separation of the derivatized short-chain fatty acids.[13]
-
Mobile Phase: A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%), is commonly employed.[11]
-
Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in negative mode is often used for the analysis of the 3-NPH derivatives.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for both the analyte and the internal standard.
-
-
Proposed MRM Transitions (for 3-NPH derivatized compounds):
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| Hexanoic acid-3-NPH | 250.1 | 137.0 |
| Hexanoic acid-D11-3-NPH | 261.2 | 137.0 |
Note: The product ion at m/z 137 corresponds to the 3-nitrophenylhydrazine moiety. The precursor ion for the deuterated standard is 11 mass units higher than the unlabeled analyte.
Data Analysis: From Peak Areas to Concentration
The quantification of the endogenous hexanoic acid is achieved by constructing a calibration curve.[14]
-
Prepare Calibration Standards: A series of calibration standards are prepared with known concentrations of unlabeled sodium hexanoate and a constant concentration of Sodium hexanoate-D11. These standards are subjected to the same sample preparation and analysis procedure as the unknown samples.
-
Construct the Calibration Curve: A graph is plotted with the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS) on the y-axis and the ratio of the concentration of the analyte to the concentration of the internal standard (Conc_Analyte / Conc_IS) on the x-axis.[8]
-
Determine the Concentration in Unknown Samples: The peak area ratio for the unknown sample is calculated and used to determine the concentration ratio from the linear regression equation of the calibration curve.[8] The concentration of the endogenous hexanoate can then be calculated.
Worked Example:
-
Concentration of Internal Standard (IS) added: 100 ng/mL
-
Calibration Curve Equation: y = 1.2x + 0.05 (where y = Area_Analyte / Area_IS and x = Conc_Analyte / Conc_IS)
-
Measured Peak Area Ratio in Unknown Sample: 0.85
-
Calculation:
-
0.85 = 1.2x + 0.05
-
0.80 = 1.2x
-
x = 0.667 (this is the Conc_Analyte / Conc_IS ratio)
-
Conc_Analyte = 0.667 * Conc_IS
-
Conc_Analyte = 0.667 * 100 ng/mL = 66.7 ng/mL
-
Application as a Metabolic Tracer
Beyond its use as an internal standard, Sodium hexanoate-D11 is a valuable tool for metabolic research, specifically for tracing the metabolic fate of hexanoic acid in vivo or in vitro.[15][16] By introducing the deuterated hexanoate into a biological system, researchers can track the incorporation of the deuterium label into downstream metabolites using mass spectrometry. This provides direct evidence of metabolic pathways and fluxes.[17]
Investigating Fatty Acid Metabolism
Hexanoic acid can be metabolized through various pathways, including β-oxidation to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle.[18]
Caption: Metabolic fate of deuterated hexanoate.
By analyzing the mass isotopologue distribution of downstream metabolites, researchers can quantify the contribution of hexanoic acid to various metabolic pools. For example, the detection of deuterated citrate or glutamate would indicate that the hexanoate has been metabolized through the TCA cycle.
Conclusion
Sodium hexanoate-D11 is an indispensable tool for researchers in the fields of metabolomics, drug development, and clinical diagnostics. Its utility as a stable isotope-labeled internal standard enables highly accurate and precise quantification of endogenous hexanoic acid, overcoming the challenges associated with complex biological matrices. Furthermore, its application as a metabolic tracer provides a powerful method for elucidating the intricate pathways of fatty acid metabolism. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize Sodium hexanoate-D11 in their scientific endeavors.
References
-
A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers. PubMed Central. Available at: [Link]
-
Internal Standard Explained | Accurate Quantification in LC-MS/MS | QC/QA. YouTube. (2025-07-10). Available at: [Link]
-
Fragmentation of Hexanoic Acid | Download Scientific Diagram. ResearchGate. Available at: [Link]
-
Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver. PubMed Central. (2024-12-15). Available at: [Link]
-
A straightforward LC-MS/MS analysis to study serum profile of short and medium chain fatty acids. AIR Unimi. Available at: [Link]
-
Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis. Protocols.io. (2023-12-14). Available at: [Link]
-
Internal Standard. MSU chemistry. Available at: [Link]
-
Metabolic flux analysis with isotope tracing using deuterium-labelled... ResearchGate. Available at: [Link]
-
A Rapid New Approach to Quantifying Short-Chain Fatty Acids. LCGC International. (2025-06-30). Available at: [Link]
-
Short chain fatty acids in human gut and metabolic health. PubMed. (2020-09-01). Available at: [Link]
-
A highly selective decarboxylative deuteration of carboxylic acids. Chemical Science (RSC Publishing). (2021-03-03). Available at: [Link]
-
A rapid derivatization based LC-MS/MS method for quantitation of short chain fatty acids in human plasma and urine. PubMed. (2019-04-17). Available at: [Link]
-
HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers. Available at: [Link]
-
(PDF) Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis v1. ResearchGate. (2023-08-16). Available at: [Link]
-
Deuterium Metabolic Imaging—Rediscovery of a Spectroscopic Tool. MDPI. (1989-11-09). Available at: [Link]
-
A rapid and sensitive method for the simultaneous analysis of aliphatic and polar molecules containing free carboxyl groups in plant extracts by LC-MS/MS. PubMed Central. (2009-11-25). Available at: [Link]
-
Short-Chain Fatty Acids and Their Metabolic Interactions in Heart Failure. MDPI. (2025-02-03). Available at: [Link]
-
Internal Standard Calibration Problems. LCGC. (2015-06-01). Available at: [Link]
-
Short Chain Fatty Acids Metabolism. Metabolon. Available at: [Link]
-
Reinforced lipids. Wikipedia. Available at: [Link]
-
-
Analysis Results. Shimadzu. Available at: [Link]
-
-
-
Analysis Results. Shimadzu. Available at: [Link]
-
-
Sodium hexanoate-D11. PubChem. Available at: [Link]
-
Lec-31 || Mass fragmentation pattern of carboxylic acids | McLafferty rearrangement | Alpha cleavage. YouTube. (2022-12-23). Available at: [Link]
-
An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. MDPI. Available at: [Link]
-
The Role of Short-Chain Fatty Acids in Metabolic Dysfunction-Associated Steatotic Liver Disease and Other Metabolic Diseases. PubMed Central. Available at: [Link]
-
How to make a Internal Standard mix.... Reddit. (2023-10-02). Available at: [Link]
-
(PDF) Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry. ResearchGate. Available at: [Link]
-
Metabolic imaging with deuterium labeled substrates. PubMed. Available at: [Link]
-
The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid. PubMed Central. (2025-05-27). Available at: [Link]
-
Preparation of deuterium-labeled monounsaturated and saturated fatty acids for use as stable isotope metabolic tracers. ResearchGate. (2025-08-09). Available at: [Link]
-
GCMS Section 6.14. Whitman People. Available at: [Link]
-
Short chain fatty acids in human gut and metabolic health. Maastricht University. Available at: [Link]
-
Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. MDPI. (2023-08-23). Available at: [Link]
-
Predicted deuterated products from β-oxidation of (a) hexanoic-2, 2-D2 acid... ResearchGate. Available at: [Link]
-
Account for the presence of the following peaks in the mass spectrum of h... Filo. (2025-04-14). Available at: [Link]
-
A biosynthetic pathway for hexanoic acid production in Kluyveromyces marxianus. PubMed. (2014-07-20). Available at: [Link]
Sources
- 1. Short chain fatty acids in human gut and metabolic health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cris.maastrichtuniversity.nl [cris.maastrichtuniversity.nl]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. lirias.kuleuven.be [lirias.kuleuven.be]
- 5. mdpi.com [mdpi.com]
- 6. ro.ecu.edu.au [ro.ecu.edu.au]
- 7. A highly selective decarboxylative deuteration of carboxylic acids - Chemical Science (RSC Publishing) DOI:10.1039/D1SC00528F [pubs.rsc.org]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. lipidmaps.org [lipidmaps.org]
- 10. 2. Analysis Results : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Targeted analysis of Short Chain Fatty Acids (SCFAs) in human serum using derivatization and LC-HRMS analysis [protocols.io]
- 12. researchgate.net [researchgate.net]
- 13. A Concise Review of Liquid Chromatography-Mass Spectrometry-Based Quantification Methods for Short Chain Fatty Acids as Endogenous Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Deuterium Metabolic Imaging Enables the Tracing of Substrate Fluxes Through the Tricarboxylic Acid Cycle in the Liver - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
